molecular formula C20H24N10O13P2 B1449605 Cgamp CAS No. 849214-04-6

Cgamp

Cat. No.: B1449605
CAS No.: 849214-04-6
M. Wt: 674.4 g/mol
InChI Key: RFCBNSCSPXMEBK-INFSMZHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) is a cyclic dinucleotide that plays a crucial role in the immune response. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). This compound acts as a second messenger, activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines .

Biochemical Analysis

Biochemical Properties

Cyclic GMP-AMP is involved in various biochemical reactions, primarily through its interaction with the STING protein. Upon binding to double-stranded DNA, cyclic GMP-AMP synthase catalyzes the formation of cyclic GMP-AMP from ATP and GTP. Cyclic GMP-AMP then binds to the STING protein, which is located on the endoplasmic reticulum membrane. This binding induces a conformational change in STING, leading to its activation and subsequent recruitment of downstream signaling molecules such as TBK1 and IRF3. These interactions result in the production of type I interferons and other inflammatory cytokines .

Cellular Effects

Cyclic GMP-AMP has significant effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, cyclic GMP-AMP activates the STING pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This activation enhances the immune response against viral infections and other pathogens. Additionally, cyclic GMP-AMP influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce autophagy, a process that helps to eliminate intracellular pathogens and damaged cellular components .

Molecular Mechanism

The molecular mechanism of cyclic GMP-AMP involves its binding to the STING protein, which triggers a cascade of signaling events. Upon binding to double-stranded DNA, cyclic GMP-AMP synthase produces cyclic GMP-AMP, which then binds to STING. This binding causes a conformational change in STING, leading to its activation. Activated STING recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 translocates to the nucleus, where it induces the expression of type I interferons and other cytokines. This signaling cascade is crucial for the antiviral and immune response mediated by cyclic GMP-AMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic GMP-AMP can vary over time. The stability and degradation of cyclic GMP-AMP are important factors that influence its activity. Studies have shown that cyclic GMP-AMP is relatively stable in vitro, but its degradation can be accelerated by certain enzymes, such as phosphodiesterases. Long-term effects of cyclic GMP-AMP on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged activation of the STING pathway by cyclic GMP-AMP can lead to chronic inflammation and autoimmune diseases .

Dosage Effects in Animal Models

The effects of cyclic GMP-AMP can vary with different dosages in animal models. Low doses of cyclic GMP-AMP can effectively activate the STING pathway and induce an immune response, while high doses can lead to toxic or adverse effects. For example, high doses of cyclic GMP-AMP have been associated with excessive production of type I interferons and pro-inflammatory cytokines, which can result in tissue damage and inflammation. Threshold effects have also been observed, where a minimum concentration of cyclic GMP-AMP is required to activate the STING pathway .

Metabolic Pathways

Cyclic GMP-AMP is involved in several metabolic pathways, including its synthesis by cyclic GMP-AMP synthase and its degradation by phosphodiesterases. The synthesis of cyclic GMP-AMP from ATP and GTP is catalyzed by cyclic GMP-AMP synthase upon recognition of double-stranded DNA. The degradation of cyclic GMP-AMP is mediated by phosphodiesterases, which hydrolyze the cyclic bond, resulting in the formation of linear GMP-AMP. These metabolic pathways are crucial for regulating the levels and activity of cyclic GMP-AMP in cells .

Transport and Distribution

Cyclic GMP-AMP is transported and distributed within cells and tissues through various mechanisms. It can diffuse freely within the cytoplasm and interact with the STING protein on the endoplasmic reticulum membrane. Additionally, cyclic GMP-AMP can be transported between cells through gap junctions or by extracellular vesicles. The distribution of cyclic GMP-AMP within tissues is influenced by its stability and degradation, as well as the presence of transporters and binding proteins that facilitate its movement .

Subcellular Localization

The subcellular localization of cyclic GMP-AMP is primarily in the cytoplasm, where it interacts with the STING protein on the endoplasmic reticulum membrane. Recent studies have shown that cyclic GMP-AMP can also be localized in other subcellular compartments, such as the nucleus and mitochondria. The localization of cyclic GMP-AMP is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are important for the activity and function of cyclic GMP-AMP in different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of cGAMP involves the cyclodimerization of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) catalyzed by cGAS. This process can be carried out in vitro using purified cGAS enzyme and appropriate reaction conditions, including the presence of divalent cations like magnesium or manganese .

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. Escherichia coli is commonly used as a host for the expression of recombinant cGAS. The enzyme is then used to catalyze the production of this compound from ATP and GTP. This method is advantageous due to its high yield and environmentally friendly nature, as it avoids the use of organic solvents .

Chemical Reactions Analysis

Types of Reactions

cGAMP undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is hydrolyzed by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to produce guanosine monophosphate (GMP) and adenosine monophosphate (AMP) .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous solutions at physiological pH. ENPP1 is the primary enzyme responsible for this reaction, and its activity can be modulated by various inhibitors and activators .

Major Products Formed

The major products formed from the hydrolysis of this compound are GMP and AMP. These products are further metabolized by cellular enzymes to participate in various biochemical pathways .

Scientific Research Applications

cGAMP has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of cGAMP

This compound is unique among cyclic dinucleotides due to its mixed phosphodiester linkages (2’-5’ and 3’-5’) and its role in the mammalian immune response. Unlike c-di-GMP and c-di-AMP, which are primarily found in bacteria, this compound is synthesized by mammalian cells and plays a critical role in antiviral and antitumor immunity .

Properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBNSCSPXMEBK-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045334
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849214-04-6
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgamp
Reactant of Route 2
Cgamp
Reactant of Route 3
Cgamp
Reactant of Route 4
Cgamp
Reactant of Route 5
Cgamp
Reactant of Route 6
Cgamp
Customer
Q & A

Q1: How does cGAMP interact with its target and what are the downstream effects?

A: this compound acts as a second messenger, primarily by binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum []. This binding triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines []. These molecules play crucial roles in antiviral and antitumor immunity.

Q2: Can this compound be sensed by cells other than the cell that produced it?

A: Yes, this compound can act in both an intracrine and paracrine manner. Research shows that cancer cells release this compound into the extracellular space, where it acts as an immunotransmitter []. This extracellular this compound can be taken up by neighboring cells, including immune cells, where it activates the STING pathway, triggering antitumor immune responses [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C20H24N10O14P2. It has a molecular weight of 674.4 g/mol.

Q4: Is there more than one structural isomer of this compound?

A: Yes, this compound exists in two main isomeric forms: 2′,3′-cGAMP and 3′,3′-cGAMP. The 2′,3′-cGAMP isomer, produced by the mammalian enzyme cGAS, is a potent activator of the STING pathway []. In contrast, the 3′,3′-cGAMP isomer, primarily found in bacteria, exhibits weaker binding affinity to human STING [, , ].

Q5: Is this compound stable under physiological conditions?

A: this compound is relatively unstable in physiological environments due to the presence of enzymes like ENPP1 that can degrade it [, ].

Q6: How does this compound stability impact its potential therapeutic applications?

A: The instability of this compound poses a significant challenge for its therapeutic use. Researchers are exploring various strategies to enhance its stability, such as encapsulation in microparticles or nanoparticles, to protect it from degradation and facilitate efficient delivery to target cells [, , ].

Q7: Does this compound possess any catalytic properties?

A7: this compound itself is not known to have catalytic properties. It functions as a signaling molecule, activating downstream signaling pathways upon binding to its receptor, STING.

Q8: Have computational methods been used to study this compound and its interactions?

A: Yes, computational chemistry techniques like molecular dynamics simulations have been employed to investigate the binding interactions of this compound with STING [, ]. These simulations provide insights into the structural basis of this compound recognition by STING and aid in understanding the differential activation of STING by different CDN isomers.

Q9: How do structural modifications of this compound affect its activity and potency?

A: Studies indicate that even subtle modifications to the this compound structure, such as changes in the phosphodiester bond configuration, can significantly impact its binding affinity and activation of STING []. For instance, the 2′,3′-cGAMP isomer exhibits greater potency compared to the 3′,3′-cGAMP isomer in activating human STING.

Q10: Are there any known synthetic analogs of this compound with improved properties?

A: Yes, researchers have developed synthetic CDN analogs like ADU-S100, a bisphosphosphothioate analog of 2′3′-cGAMP, with enhanced stability and therapeutic potential [, ].

Q11: What are the main challenges in formulating this compound for therapeutic use?

A: The major hurdles include its susceptibility to enzymatic degradation, poor cellular uptake due to its hydrophilicity, and rapid clearance from the body [, ].

Q12: What strategies are being explored to improve this compound stability and delivery?

A12: Researchers are actively investigating strategies like:

    Q13: Are there specific SHE regulations regarding the research and development of this compound-based therapies?

    A13: While specific regulations for this compound are still evolving, general SHE guidelines for handling potent immunomodulatory agents and nanoparticles are applicable. This includes appropriate laboratory safety protocols, risk assessment, waste management, and ethical considerations for preclinical and clinical studies.

    Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

    A: Research on this compound's PK/PD is still ongoing. Due to its instability and rapid degradation by ENPP1, the systemic exposure of this compound is limited [, ]. Strategies to enhance its stability and delivery are crucial for improving its PK/PD profile.

    Q15: What is the evidence supporting the antitumor activity of this compound?

    A15: Studies have shown that:

      Q16: Are there known mechanisms of resistance to this compound-mediated immune activation?

      A16: Yes, research has identified several resistance mechanisms:

        Q17: What are the potential toxicities associated with this compound-based therapies?

        A17: As a potent immune stimulator, potential adverse effects of this compound may include:

          Q18: What are the main challenges in delivering this compound specifically to tumor cells?

          A18: this compound faces challenges like:

            Q19: How can nanoparticle-based delivery systems improve this compound's therapeutic index?

            A19: Nanoparticles offer several advantages:

              Q20: Are there any known biomarkers that can predict the efficacy of this compound-based therapies?

              A20: Research is ongoing to identify predictive biomarkers for this compound:

                Q21: What analytical methods are commonly used to quantify this compound levels?

                A21: Sensitive and specific techniques for this compound quantification include:

                  Q22: Is there any information available on the environmental impact and degradation of this compound?

                  A22: Currently, there is limited data available on the environmental fate and potential ecotoxicological effects of this compound. Further studies are needed to assess its environmental persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms.

                  Q23: How are analytical methods for this compound quantification validated?

                  A23: Validation of analytical methods for this compound, like LC-MS/MS or ELISA, involves establishing various performance characteristics, including:

                    Q24: What quality control measures are crucial during the development and manufacturing of this compound-based therapeutics?

                    A24: Maintaining stringent quality control is essential throughout the entire process:

                      Q25: Can this compound itself elicit an immune response?

                      A25: While this compound is a potent immune activator, its potential immunogenicity is still under investigation. Strategies to modify its structure or formulation might be necessary to modulate its immunogenicity and minimize potential adverse effects.

                      Q26: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, and its biocompatibility?

                      A26: Research in these areas is ongoing. Understanding this compound's interactions with drug transporters and metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions. Investigating its biocompatibility and biodegradability is essential for ensuring the safety and efficacy of this compound-based therapies.

                      Q27: Are there any alternatives to this compound as STING agonists for therapeutic applications?

                      A27: Yes, several synthetic CDN analogs and non-CDN STING agonists are being explored as alternatives to this compound, each with its advantages and limitations. Examples include:

                      • ADU-S100: A bisphosphorothioate analog of this compound with improved stability [, ].

                      Q28: What strategies are being considered for the recycling and waste management of this compound and related materials?

                      A28: As with many emerging pharmaceuticals, specific guidelines for recycling and waste management of this compound are still under development. Strategies might involve:

                        Q29: What research infrastructure and resources are crucial for advancing this compound-based therapies?

                        A29: Key resources include:

                          Q30: What are some key milestones in the research and development of this compound?

                          A30: Significant discoveries include:

                          • Identification of this compound as a Second Messenger: The discovery of this compound as a second messenger produced by the DNA sensor cGAS revolutionized our understanding of innate immune signaling [].
                          • Recognition of this compound's Role as an Immunotransmitter: The finding that this compound can be secreted by cancer cells and act as an immunotransmitter, activating the STING pathway in neighboring cells, opened new avenues for cancer immunotherapy [, , ].

                          Disclaimer and Information on In-Vitro Research Products

                          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.